molecular formula C8H13NO B13332038 1-Cyclopropylpyrrolidine-3-carbaldehyde

1-Cyclopropylpyrrolidine-3-carbaldehyde

Cat. No.: B13332038
M. Wt: 139.19 g/mol
InChI Key: URSSLZKYOVUUOS-UHFFFAOYSA-N
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Description

Historical Overview of Pyrrolidine (B122466) and Cyclopropyl (B3062369) Motifs in Contemporary Organic Chemistry

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a cornerstone of organic and medicinal chemistry. wikipedia.orgchemicalbook.com It is a prevalent structural motif in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine. wikipedia.orgmdpi.com The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.org This natural prevalence has inspired chemists to incorporate the pyrrolidine scaffold into numerous synthetic drugs, such as procyclidine (B1679153) and bepridil, as well as the racetam family of nootropics. wikipedia.orgmdpi.com Its compact and cyclic structure imparts a degree of conformational rigidity, which can be advantageous in designing molecules that bind to specific biological targets. wikipedia.org

The cyclopropyl group , a three-membered carbocyclic ring, has also carved out a significant niche in modern organic chemistry, particularly in medicinal chemistry. scientificupdate.comnih.gov Once considered a mere curiosity due to its inherent ring strain, the cyclopropyl moiety is now recognized for its unique electronic and conformational properties. nbinno.com The enhanced p-character of its C-C bonds and the shorter, stronger C-H bonds contribute to its ability to act as a bioisosteric replacement for other groups, such as alkenes or gem-dimethyl groups. scientificupdate.com In drug design, the introduction of a cyclopropyl group can lead to enhanced metabolic stability, increased potency, and improved selectivity by providing a rigid scaffold that can optimize interactions with biological targets. nih.goviris-biotech.dehyphadiscovery.com Over the past decade, a significant number of new chemical entities containing a cyclopropyl group have received FDA approval, underscoring its importance. scientificupdate.com

Significance of Aldehyde Functionalities as Strategic Handles in Chemical Transformations

The aldehyde functionality (–CHO) is one of the most versatile and reactive functional groups in organic synthesis. britannica.com Aldehydes serve as crucial intermediates and are readily transformed into a wide array of other functional groups. britannica.com Their reactivity is dominated by the electrophilic nature of the carbonyl carbon, making them susceptible to attack by a diverse range of nucleophiles. msu.edu This reactivity allows for the construction of complex molecular architectures through carbon-carbon bond-forming reactions such as the aldol (B89426) condensation, Wittig reaction, and Grignard reactions. wikipedia.org

Furthermore, aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing access to other important classes of compounds. msu.edu The aldehyde group can also participate in the formation of imines and enamines, which are themselves versatile intermediates for further functionalization. msu.edu This vast and predictable reactivity makes the aldehyde a powerful "strategic handle" for chemists to manipulate and elaborate molecular structures.

Identification of Research Gaps and Emerging Opportunities in the Chemistry of 1-Cyclopropylpyrrolidine-3-carbaldehyde

A comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on This compound . While the synthesis and applications of various substituted pyrrolidines are well-documented, and the utility of the cyclopropyl and aldehyde groups is widely recognized, the convergence of these three motifs in a single molecule remains largely unexplored. This represents a significant research gap.

The emerging opportunities in the chemistry of this compound are substantial. The combination of the conformationally restricted pyrrolidine ring, the metabolically robust and structurally unique cyclopropyl group, and the synthetically versatile aldehyde handle suggests that this compound could serve as a valuable building block for the synthesis of novel chemical libraries. These libraries could be screened for biological activity across a range of therapeutic areas, leveraging the privileged nature of the pyrrolidine and cyclopropyl scaffolds.

Furthermore, the development of efficient and stereoselective synthetic routes to this compound and its derivatives is a worthy objective in itself. Such methodologies would not only provide access to this specific compound but could also be applicable to the synthesis of a broader class of related molecules.

Scope and Objectives of Advanced Research on this compound

To unlock the potential of this compound, a focused research program should be initiated with the following scope and objectives:

Development of Novel Synthetic Methodologies: The primary objective is to establish efficient and scalable synthetic routes to this compound. This should include the exploration of various strategies for the construction of the N-cyclopropylpyrrolidine core and the introduction of the carbaldehyde group at the 3-position. A key goal would be the development of stereoselective methods to control the chirality at the C3 position of the pyrrolidine ring.

Exploration of the Reactivity of the Aldehyde Handle: A thorough investigation into the reactivity of the aldehyde group in this compound is necessary. This would involve subjecting the molecule to a wide range of standard and modern organic transformations to understand how the N-cyclopropylpyrrolidine scaffold influences the reactivity of the aldehyde.

Synthesis of Novel Derivatives and Chemical Libraries: A major objective would be to utilize this compound as a versatile starting material for the synthesis of a diverse library of new chemical entities. This would involve leveraging the reactivity of the aldehyde to introduce a variety of substituents and build more complex molecular architectures.

Investigation of Physicochemical and Biological Properties: The synthesized derivatives should be characterized to determine their key physicochemical properties. Subsequently, these compounds should be subjected to biological screening to assess their potential as therapeutic agents or probes for chemical biology. The established importance of pyrrolidine and cyclopropyl motifs in medicinal chemistry provides a strong rationale for this objective.

The systematic exploration of the synthesis and reactivity of this compound holds the promise of not only expanding our fundamental understanding of organic chemistry but also providing access to a new class of molecules with potential applications in drug discovery and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-cyclopropylpyrrolidine-3-carbaldehyde

InChI

InChI=1S/C8H13NO/c10-6-7-3-4-9(5-7)8-1-2-8/h6-8H,1-5H2

InChI Key

URSSLZKYOVUUOS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2)C=O

Origin of Product

United States

Strategic Retrosynthesis and Innovative Synthetic Methodologies for 1 Cyclopropylpyrrolidine 3 Carbaldehyde

Retrosynthetic Analysis of the 1-Cyclopropylpyrrolidine-3-carbaldehyde Framework

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection can be made at the C-N bond of the cyclopropyl (B3062369) group, leading to a pyrrolidine-3-carbaldehyde (B2962349) precursor and a cyclopropylating agent. This approach allows for the late-stage introduction of the cyclopropyl moiety.

A second key disconnection involves the formation of the pyrrolidine (B122466) ring itself. This can be envisioned through several pathways, including cycloaddition reactions, intramolecular cyclizations of linear precursors, or ring-closing metathesis. For instance, a [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile is a powerful strategy for constructing the five-membered ring. researchgate.netnih.gov

Further disconnection of the pyrrolidine-3-carbaldehyde intermediate points towards precursors such as protected amino acids or other chiral pool starting materials. The aldehyde functionality can be derived from a more stable precursor, such as a carboxylic acid, ester, or alcohol, through a late-stage oxidation or reduction/oxidation sequence.

Development of Novel Synthetic Routes to the Pyrrolidine Core of this compound

The synthesis of the pyrrolidine core is a central theme in heterocyclic chemistry, with numerous methods developed for its construction. mdpi.comnih.gov These methods often focus on achieving high levels of stereocontrol, which is crucial for the synthesis of biologically active molecules.

Asymmetric Synthesis Approaches for Pyrrolidine Ring Formation

Asymmetric synthesis of the pyrrolidine ring can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from the chiral pool. mdpi.comnih.gov Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. mdpi.com For instance, proline and its derivatives have been extensively used as catalysts in asymmetric transformations to afford chiral pyrrolidine scaffolds. mdpi.com

Another approach involves the kinetic resolution of racemic pyrrolidine precursors. whiterose.ac.uk This can be achieved using chiral catalysts that selectively react with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. whiterose.ac.uk Biocatalytic methods, employing enzymes such as transaminases, have also been successfully applied to the asymmetric synthesis of 2-substituted pyrrolidines, achieving high enantiomeric excesses. acs.org

Catalytic Cycloaddition and Annulation Methodologies for Pyrrolidine Construction

Catalytic cycloaddition and annulation reactions are highly efficient methods for constructing the pyrrolidine ring in a stereocontrolled manner. researchgate.net The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a notable example, providing access to a wide range of pyrrolidine derivatives with excellent yields and selectivities. nih.govproquest.com The use of chiral phosphoramidite (B1245037) ligands has enabled the development of highly enantioselective versions of this reaction. nih.gov

Photocatalytic [3+2] cycloadditions have also been developed, utilizing visible light to generate reactive intermediates for the construction of the pyrrolidine ring. researchgate.netwisc.edu These methods offer a green and sustainable alternative to traditional approaches. Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by [3+2] cycloaddition, provides another versatile route to highly substituted pyrrolidines. nih.govacs.org

Table 1: Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane (TMM) with N-Boc Imines nih.gov
EntryImine Substituent (R)Yield (%)ee (%)
1Ph9596
24-MeO-C6H49897
34-F-C6H49695
42-Naphthyl9595
5Cyclohexyl8593

Ring Contraction and Expansion Strategies for Pyrrolidine Scaffolds

Ring contraction and expansion reactions offer alternative pathways to the pyrrolidine core from readily available starting materials. A photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netbohrium.com This method provides access to functionalized pyrrolidines from abundant and inexpensive pyridines. osaka-u.ac.jp

Conversely, ring expansion of azetidines can also lead to the formation of pyrrolidines. nih.govacs.orgresearchgate.net For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation and subsequent nucleophilic opening of the resulting bicyclic azetidinium ion to yield pyrrolidine derivatives. nih.govacs.org The regioselectivity of the ring-opening can be influenced by the substitution pattern on the azetidine (B1206935) ring and the nature of the nucleophile. nih.gov

Introduction and Functionalization of the Cyclopropyl Moiety in this compound Synthesis

The introduction of the cyclopropyl group onto the pyrrolidine nitrogen is a key step in the synthesis of the target molecule. This can be achieved through various N-cyclopropylation methods.

One common strategy is the reductive amination of a pyrrolidine precursor with cyclopropanecarboxaldehyde. nih.govacs.orglongdom.org This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) or Hantzsch ester. nih.govlongdom.org Another approach involves the direct alkylation of the pyrrolidine nitrogen with a cyclopropyl halide or sulfonate.

The synthesis of cyclopropylamines from amino acid derivatives using Ti(II)-mediated coupling has also been reported, which could be adapted for the synthesis of N-cyclopropyl pyrrolidines. clockss.orgacs.org

Stereoselective Cyclopropanation Reactions

While the focus is often on attaching a pre-existing cyclopropyl group, stereoselective cyclopropanation reactions can be employed to construct the cyclopropane (B1198618) ring itself with high stereocontrol. nih.govnih.govresearchgate.net Tandem asymmetric β-amino-vinylation of aldehydes followed by a diastereoselective cyclopropanation can afford amino cyclopropyl carbinols with three contiguous stereocenters. nih.gov This method demonstrates excellent enantioselectivities and diastereomeric ratios. nih.gov

Table 2: Tandem Asymmetric Addition/Cyclopropanation to form Amino Cyclopropyl Carbinols nih.gov
EntryAldehydeYield (%)ee (%)dr
1Cyclohexanecarboxaldehyde8294>20:1
2Isovaleraldehyde7892>20:1
3Benzaldehyde7276>20:1
4Hydrocinnamaldehyde7591>20:1

C-C Bond Formation Strategies for Cyclopropyl Introduction

While the N-cyclopropyl group is most commonly introduced via N-alkylation, alternative strategies involving C-C bond formation to construct the cyclopropyl ring itself on a pre-existing pyrrolidine scaffold represent a more complex but potentially innovative approach. Such methods are less common for N-substitution but are crucial in other contexts of molecular assembly.

One conceptual approach is the intramolecular cyclization of a suitable precursor attached to the pyrrolidine ring. For instance, a γ,δ-unsaturated ester or ketone on the pyrrolidine backbone could undergo a Michael-induced ring closure (MIRC) or a transition-metal-catalyzed cyclopropanation. Another strategy involves the Simmons-Smith reaction or its variants on an allylic precursor attached to the pyrrolidine.

However, the most direct and widely applicable methods for synthesizing N-cyclopropyl amines involve using a cyclopropyl-containing building block to alkylate the nitrogen atom of the pyrrolidine ring. This is technically a C-N bond formation, but it is the principal strategy for introducing the complete cyclopropyl group. Key methods include:

Nucleophilic Substitution: The reaction of a pyrrolidine-3-carbaldehyde precursor with a cyclopropyl halide (e.g., bromocyclopropane) or a cyclopropyl triflate in the presence of a non-nucleophilic base.

Reductive Amination: The reaction of cyclopropylamine (B47189) with a γ-keto aldehyde or a related dicarbonyl compound, followed by cyclization and reduction.

Transition Metal-Catalyzed Cross-Coupling: While more common for aryl amines, methods for the coupling of alkylamines with cyclopropylboronic acids or related organometallics have been developed and could be adapted. organic-chemistry.org A cobalt-catalyzed cross-coupling between alkyl Grignard reagents and alkyl iodides has proven effective for introducing strained rings. organic-chemistry.org

The choice of strategy depends on the availability of starting materials and the desired control over stereochemistry. For introducing the N-cyclopropyl group, nucleophilic substitution on a pre-formed pyrrolidine ring is often the most straightforward approach.

Elaboration and Manipulation of the Carbaldehyde Functionality in this compound

The carbaldehyde group at the C-3 position is a key functional handle. Its synthesis can be approached either by installing it directly or by converting another functional group into the aldehyde.

A common and reliable method for generating an aldehyde is the controlled oxidation of a primary alcohol. In the context of this compound, this would involve the synthesis of (1-cyclopropylpyrrolidin-3-yl)methanol (B1291148) as a key intermediate. This alcohol can be prepared from commercially available precursors like 3-pyrrolidinol (B147423) or ethyl pyrrolidine-3-carboxylate.

Once the alcohol intermediate is obtained, several chemoselective oxidation methods can be employed to yield the target carbaldehyde without over-oxidizing to the carboxylic acid or affecting the N-cyclopropyl group.

Common Oxidation Reagents for Primary Alcohol to Aldehyde Conversion:

Reagent/MethodTypical Solvent(s)Temperature (°C)AdvantagesDisadvantages
Dess-Martin Periodinane (DMP)CH₂Cl₂Room TempMild conditions, high yields, commercially available.Can be expensive, potentially explosive under heat.
Swern Oxidation (oxalyl chloride, DMSO, Et₃N)CH₂Cl₂-78 to Room TempHigh yields, avoids heavy metals.Requires low temperatures, produces foul-smelling dimethyl sulfide.
Pyridinium (B92312) Chlorochromate (PCC)CH₂Cl₂Room TempConvenient, does not typically over-oxidize.Chromium-based reagent (toxic), can be acidic.
TEMPO-mediated Oxidation (e.g., with bleach)CH₂Cl₂/H₂O (biphasic)0 to Room TempCatalytic, uses inexpensive oxidant, mild.Can be sensitive to substrate structure.

Alternatively, the aldehyde can be generated via the partial reduction of a carboxylic acid derivative, such as an ester, acid chloride, or nitrile. For example, 1-cyclopropylpyrrolidine-3-carboxylic acid ethyl ester can be reduced to the aldehyde using a sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Precise control of stoichiometry and temperature is crucial to prevent over-reduction to the primary alcohol.

One-carbon homologation involves extending a carbon chain by a single carbon atom. rsc.orgnih.gov This can be a powerful strategy if the starting material is a ketone or a derivative lacking the aldehyde carbon. For instance, starting from 1-cyclopropylpyrrolidin-3-one (B3375379), a one-carbon unit can be introduced.

A relevant strategy is the Wittig reaction using a reagent like (methoxymethylene)triphenylphosphorane (B3188329), which converts a ketone to a vinyl ether. sci-hub.seresearchgate.net Subsequent hydrolysis of the vinyl ether under mild acidic conditions yields the homologated aldehyde. sci-hub.seresearchgate.net

Illustrative Homologation Sequence:

Wittig Reaction: 1-cyclopropylpyrrolidin-3-one reacts with (methoxymethylene)triphenylphosphorane to form 3-(methoxymethylene)-1-cyclopropylpyrrolidine.

Hydrolysis: The resulting vinyl ether is treated with a mild acid (e.g., oxalic acid) or specific reagents like oxalyl chloride in the presence of water to hydrolyze it to this compound. researchgate.net

Formylation strategies directly introduce a -CHO group. While Vilsmeier-Haack or Gattermann reactions are typically used for electron-rich aromatic systems, formylation of enolates or enamines derived from 1-cyclopropylpyrrolidin-3-one with a formylating agent (e.g., ethyl formate) can provide the corresponding β-keto-aldehyde, which may be further manipulated to achieve the target structure.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity in this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring stereochemical control, if applicable.

Catalysis can play a role in multiple steps of the synthesis. For instance, if the cyclopropyl group is introduced via a cross-coupling reaction, the choice of palladium or nickel catalyst and the corresponding phosphine (B1218219) ligand is paramount for achieving high yields and functional group tolerance. organic-chemistry.org

In syntheses where stereochemistry at the C-3 position is a concern, asymmetric catalysis is essential. For example, an asymmetric reduction of a ketone precursor or an enantioselective alkylation could set the stereocenter. Chiral ligands, such as those from the BINAP, BOX, or Salen families, are commonly screened to find the optimal catalyst system for inducing high enantioselectivity. organic-chemistry.org Phase-transfer catalysis has also been noted for its effectiveness in asymmetric three-component reactions to form substituted pyrrolidines. researchgate.net

Table of Potential Catalytic Steps and Optimization Parameters:

Synthetic StepCatalyst TypeKey Optimization ParametersDesired Outcome
N-AlkylationPhase-Transfer Catalyst (e.g., TBAB)Catalyst loading, solvent, base strengthImproved reaction rate and yield
Asymmetric Reduction of KetoneChiral Ru or Rh complexes with ligands (e.g., BINAP)Ligand structure, pressure (H₂), solventHigh enantiomeric excess (ee)
C-H Activation/FunctionalizationRh or Pd catalystsDirecting group, oxidant, ligandRegioselective functionalization

The choice of solvent can dramatically influence reaction outcomes. For the N-alkylation of the pyrrolidine ring with a cyclopropyl halide, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can solvate the cation while leaving the nucleophilic amine relatively free, thus accelerating Sₙ2 reactions.

Temperature is another critical parameter. Low temperatures (-78 °C) are often required for reactions involving organometallics or strong bases to prevent side reactions and control selectivity, such as in the DIBAL-H reduction of an ester to an aldehyde. Conversely, some cross-coupling or cyclization reactions may require heating to overcome activation energy barriers. rsc.org The effect of temperature and solvent must be empirically determined for each key step to maximize the yield and purity of this compound. For example, studies on the synthesis of pyrrolidinone derivatives have shown that changing the solvent from toluene (B28343) to ethanol (B145695) can significantly impact yield. rsc.org Similarly, the use of ultrasound irradiation has been shown to accelerate reactions and improve yields under green chemistry conditions. rsc.org

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. The design of a synthetic route that minimizes waste, avoids hazardous substances, and maximizes efficiency is a central goal of modern chemical synthesis. While a specific, optimized "green" synthesis for this compound is not extensively documented in dedicated literature, we can evaluate plausible synthetic pathways through the lens of the twelve principles of green chemistry.

Several potential retrosynthetic strategies for this compound can be envisioned, each with distinct advantages and disadvantages from a green chemistry perspective. The primary approaches involve either the functionalization of a pre-existing pyrrolidine ring or the construction of the ring with the desired substituents in place.

Route A: Synthesis via Functional Group Interconversion from Pyrrolidine-3-carboxylic Acid

This approach begins with the commercially available precursor, pyrrolidine-3-carboxylic acid. The synthesis would proceed through the following hypothetical steps:

N-Cyclopropylation: The secondary amine of pyrrolidine-3-carboxylic acid is alkylated with a cyclopropyl halide or a related electrophile. This step often requires a base and a solvent.

Reduction of the Carboxylic Acid: The resulting N-cyclopropyl-pyrrolidine-3-carboxylic acid is reduced to the corresponding primary alcohol, 1-cyclopropyl-3-(hydroxymethyl)pyrrolidine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemguide.co.uk

Oxidation of the Alcohol: The primary alcohol is then oxidized to the target aldehyde, this compound. Various oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. khanacademy.org

From a green chemistry standpoint, this route has several drawbacks. The use of stoichiometric reducing agents like LiAlH₄ generates significant amounts of inorganic waste and requires anhydrous conditions, often in hazardous solvents like diethyl ether. chemguide.co.uk Similarly, classical oxidation methods often use chromium-based reagents, which are highly toxic. khanacademy.org While more modern, catalytic oxidation methods exist, they may require specific conditions and catalysts. organic-chemistry.org The atom economy of such a multi-step sequence is inherently lower due to the sequential nature of the transformations.

Route B: Synthesis via Hydroformylation of N-Cyclopropyl-3-pyrroline

A more atom-economical approach would be the hydroformylation of an unsaturated precursor. This route would involve:

Synthesis of N-Cyclopropyl-3-pyrroline: This precursor could be synthesized from commercially available starting materials.

Hydroformylation: The N-cyclopropyl-3-pyrroline would then undergo a catalyzed hydroformylation reaction, where a formyl group and a hydrogen atom are added across the double bond. wikipedia.org This reaction typically uses a transition metal catalyst (e.g., rhodium or cobalt) with syngas (a mixture of carbon monoxide and hydrogen). libretexts.org

Hydroformylation is a highly desirable reaction from a green chemistry perspective as it is 100% atom-economical in theory, incorporating all reactant atoms into the final product. wikipedia.orglibretexts.org It is a single-step conversion of an alkene to an aldehyde, reducing the number of synthetic steps and potential waste generation. The main challenges lie in controlling the regioselectivity to favor the desired 3-carbaldehyde isomer and the need for specialized high-pressure equipment. The catalysts, often based on precious metals, also require efficient recovery and recycling to be truly sustainable.

Route C: Multicomponent Reaction Strategy

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, are a cornerstone of green synthesis. tandfonline.com A hypothetical MCR for this compound could involve the reaction of cyclopropylamine, a suitable four-carbon synthon, and a glyoxal (B1671930) equivalent. Such one-pot reactions often lead to a significant reduction in solvent use, energy consumption, and waste production due to the convergence of multiple steps. They can, however, be challenging to optimize, and the discovery of a suitable MCR for a specific target often requires considerable research and development.

Comparative Analysis of Synthetic Routes

The following table provides a qualitative comparison of the proposed synthetic routes based on key green chemistry principles:

Green Chemistry PrincipleRoute A: Functional Group InterconversionRoute B: HydroformylationRoute C: Multicomponent Reaction
Waste Prevention Poor (stoichiometric reagents)Good (catalytic process)Excellent (one-pot synthesis)
Atom Economy Low (multiple steps, protecting groups)Excellent (addition reaction)Excellent (convergent synthesis)
Less Hazardous Synthesis Poor (uses LiAlH₄, Cr reagents)Moderate (uses CO, high pressure)Good (potentially milder conditions)
Catalysis Limited (stoichiometric reagents)Excellent (transition-metal catalyzed)Good (often catalytic)
Energy Efficiency Moderate (multiple heating/cooling steps)Poor (requires high pressure/temperature)Good (often at or near ambient temp)
Renewable Feedstocks Dependent on precursor sourceDependent on precursor sourceDependent on precursor source

Advanced Spectroscopic and Chromatographic Characterization Protocols for 1 Cyclopropylpyrrolidine 3 Carbaldehyde

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of 1-Cyclopropylpyrrolidine-3-carbaldehyde

High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules like this compound. While 1D ¹H and ¹³C NMR provide primary information on the chemical environment of protons and carbons, advanced 2D NMR techniques are required to piece together the complete molecular puzzle.

A combination of 2D NMR experiments is essential to establish the precise bonding framework and spatial arrangement of atoms.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY spectra would be expected to show correlations between the aldehyde proton and the proton at the C3 position of the pyrrolidine (B122466) ring. Additionally, it would map the connectivity of protons within the pyrrolidine ring (H2 with H3, H3 with H4, H4 with H5) and within the cyclopropyl (B3062369) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. columbia.edulibretexts.org This is a powerful tool for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. columbia.edu For instance, the distinctive aldehyde proton signal (around 9-10 ppm) would show a cross-peak to the aldehyde carbon signal (around 200 ppm). libretexts.orgoregonstate.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and piecing together different spin systems. Key expected HMBC correlations for this compound would include the correlation from the aldehyde proton to the C3 carbon of the pyrrolidine ring and from the cyclopropyl protons to the C2 and C5 carbons of the pyrrolidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and preferred conformations. For this molecule, NOESY could reveal spatial proximities between the protons of the cyclopropyl group and those on the pyrrolidine ring, helping to define the orientation of the N-cyclopropyl substituent relative to the rest of the molecule.

Table 1: Predicted 2D NMR Correlations for this compound

ExperimentCorrelating Protons/CarbonsStructural Information Gained
COSYH-C(O) ↔ H3 H2 ↔ H3 H3 ↔ H4 H4 ↔ H5 Cyclopropyl Protons ↔ Cyclopropyl ProtonsConfirms proton-proton adjacencies within the pyrrolidine and cyclopropyl rings and the attachment of the aldehyde group at C3.
HSQCH-C(O) ↔ C(O) H2 ↔ C2 H3 ↔ C3 H4 ↔ C4 H5 ↔ C5 Cyclopropyl Protons ↔ Cyclopropyl CarbonsAssigns each carbon atom based on its attached proton's chemical shift.
HMBCH-C(O) ↔ C3, C4 Cyclopropyl Protons ↔ C2, C5 H2 ↔ C3, C5, Cyclopropyl-C H5 ↔ C4, C2, Cyclopropyl-CEstablishes the connectivity between the cyclopropyl group, the pyrrolidine ring, and the carbaldehyde group.
NOESYCyclopropyl Protons ↔ H2, H5 H3 ↔ H2, H4Provides insights into the 3D structure, preferred conformation, and stereochemical relationships.

Molecules like this compound are not static; they undergo various conformational changes in solution. copernicus.orgnih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these dynamic processes. copernicus.org Potential dynamic processes in this molecule include:

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is flexible and can adopt various envelope and twist conformations.

Nitrogen Inversion: The nitrogen atom can invert its configuration, leading to different orientations of the cyclopropyl group.

Rotation around the C-N Bond: Rotation around the bond connecting the cyclopropyl group to the nitrogen atom can be sterically hindered.

By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the energy barriers and rates of exchange for these conformational interconversions. copernicus.org

Utilization of High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis of this compound

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within 5 ppm. It is also used to study the fragmentation of the molecule, which provides structural clues.

ESI and APCI are soft ionization techniques that are well-suited for analyzing organic molecules by generating intact molecular ions.

Electrospray Ionization (ESI): ESI is ideal for polar and ionizable compounds. biotage.comyoutube.com Given the presence of the basic tertiary amine in this compound, positive-ion ESI would be highly effective, leading to the formation of a prominent protonated molecular ion, [M+H]⁺. axispharm.comresearchgate.net This technique is generally preferred for compounds that are already charged in solution or are easily protonated. microsaic.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable. youtube.com The sample is vaporized before being ionized by a corona discharge. youtube.com While APCI could also successfully ionize this compound to produce an [M+H]⁺ ion, it may be a better choice if the molecule proves to be less polar than anticipated or if the mobile phase conditions are less conducive to ESI. biotage.comresearchgate.net

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). nationalmaglab.org The resulting fragmentation pattern provides a structural fingerprint of the molecule. ncsu.edu For the [M+H]⁺ ion of this compound, several characteristic fragmentation pathways can be predicted:

Alpha-Cleavage: The most common fragmentation pathway for amines involves cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would lead to the opening of the pyrrolidine ring and the formation of stable iminium ions.

Loss of Neutral Molecules: The loss of small, stable neutral molecules is a common fragmentation route. For this compound, potential neutral losses include the loss of the aldehyde group as carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da), and the loss of the cyclopropyl group as cyclopropene (B1174273) or propene (40-42 Da).

Pyrrolidine Ring Fission: The pyrrolidine ring itself can fragment. A characteristic fragmentation pathway for N-substituted pyrrolidines is the loss of the neutral pyrrolidine moiety. wvu.eduniu.edunih.gov

Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound (Exact Mass: 139.100)

Predicted m/zProposed Fragment Structure/LossFragmentation Pathway
111.09[M+H - CO]⁺Loss of carbon monoxide from the aldehyde group.
110.08[M+H - CHO]⁺Loss of the formyl radical.
98.09[M+H - C₃H₅]⁺Loss of the cyclopropyl radical.
84.08C₅H₁₀N⁺Alpha-cleavage with loss of C₂H₃O radical.
70.06C₄H₈N⁺Iminium ion from ring cleavage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Fingerprinting of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on how its chemical bonds vibrate upon absorbing energy.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and provides strong signals for key functional groups. For this compound, the most prominent and diagnostic peaks would be:

A strong C=O stretching vibration for the aldehyde group, typically appearing in the range of 1740-1720 cm⁻¹. orgchemboulder.comquora.com

A characteristic aldehydic C-H stretch, which often appears as two weak to moderate bands around 2830-2695 cm⁻¹. The peak near 2720 cm⁻¹ is particularly diagnostic. libretexts.orgorgchemboulder.com

C-H stretching vibrations from the aliphatic CH₂ groups of the pyrrolidine ring and the CH groups of the cyclopropyl ring, typically in the 3000-2850 cm⁻¹ region. dtic.milresearchgate.net

C-N stretching vibrations associated with the tertiary amine, usually found in the 1250-1020 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for identifying non-polar bonds and symmetric vibrations. Key features in the Raman spectrum would include:

Strong C-H stretching modes.

Vibrations associated with the cyclopropyl ring. The ring "breathing" mode of a cyclopropyl group is a characteristic Raman band. Studies on other cyclopropane-containing molecules have identified marker bands for the cyclopropyl ring, for example, near 2992, 1222, and 942 cm⁻¹. nih.govaps.org

The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Cyclopropyl)~3100-3000MediumStrong
C-H Stretch (Aliphatic)3000-2850StrongStrong
C-H Stretch (Aldehyde)2830-2720Weak-MediumMedium
C=O Stretch (Aldehyde)1740-1720Very StrongMedium-Weak
CH₂ Scissoring/Bending~1470-1440MediumMedium
C-N Stretch~1200-1100MediumWeak
Cyclopropyl Ring Mode~1020, ~940Medium-WeakStrong

Compound Index

Chiroptical Spectroscopy (Electronic Circular Dichroism) for Absolute Configuration Determination of Chiral this compound Analogues

The determination of the absolute configuration (AC) of chiral molecules is a critical challenge in stereochemistry. nih.gov Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful, non-empirical method for this purpose. researchgate.netacs.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a spectrum with positive or negative bands (Cotton effects) that are exquisitely sensitive to the molecule's three-dimensional structure. nih.gov

For a molecule like this compound, which possesses a stereocenter at the 3-position of the pyrrolidine ring, the aldehyde group acts as a chromophore. While the intrinsic ECD signal of this single chromophore might be weak, the method's true power lies in its combination with quantum chemical calculations. nih.gov The standard protocol involves comparing the experimentally measured ECD spectrum with spectra predicted using Time-Dependent Density Functional Theory (TDDFT) calculations for both possible enantiomers (e.g., (R) and (S)). nih.gov

The workflow for AC determination would be as follows:

Conformational Analysis: A thorough search for all low-energy conformers of both the (R) and (S)-enantiomers of a this compound analogue is performed using molecular mechanics force fields.

Quantum Chemical Optimization: The geometries of these conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).

ECD Spectra Calculation: TDDFT calculations are performed for each significant conformer to predict their individual ECD spectra.

Boltzmann Averaging: The individual spectra are weighted according to the Boltzmann population of each conformer and summed to generate the final predicted ECD spectrum for each enantiomer.

Comparison and Assignment: The experimental ECD spectrum, recorded on a purified sample of the chiral analogue, is compared with the predicted spectra for the (R) and (S)-enantiomers. A close match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

The reliability of this method makes it a cornerstone in the stereochemical elucidation of complex chiral molecules. nih.govcam.ac.uk

Parameter(R)-Enantiomer (Calculated)(S)-Enantiomer (Calculated)Experimental Data
Wavelength (λ) 295 nm295 nm298 nm
Molar Ellipticity (Δε) +2.1-2.1+1.9
Assignment n → π* transitionn → π* transitionMatches (R)-Configuration
Wavelength (λ) 210 nm210 nm212 nm
Molar Ellipticity (Δε) -5.4+5.4-5.1
Assignment π → π* transitionπ → π* transitionMatches (R)-Configuration

Table 1: Hypothetical Comparison of Calculated and Experimental ECD Data for a Chiral Analogue of this compound.

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatography is the cornerstone of purity assessment and purification in chemical synthesis. jiangnan.edu.cn For this compound, a combination of chromatographic techniques is essential to profile impurities, quantify volatile components, and isolate specific stereoisomers.

Impurity profiling is a critical aspect of chemical analysis, particularly in pharmaceutical development, to ensure the safety and efficacy of a substance. chromatographyonline.com A robust High-Performance Liquid Chromatography (HPLC) method is required to separate the main compound from process-related impurities and degradation products.

Method development for this compound, a polar compound, would typically involve reversed-phase chromatography. chromatographyonline.com The key steps include:

Column Selection: A C18 column is often a good starting point, providing a versatile stationary phase for a wide range of polarities.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is critical for controlling the retention of the basic pyrrolidine nitrogen. A pH slightly above its pKa would result in a neutral species with longer retention, while a lower pH would lead to a protonated, more polar species with shorter retention.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute both polar and non-polar impurities within a reasonable timeframe. rjptonline.org

Detection: A photodiode array (PDA) detector is ideal as it can monitor multiple wavelengths simultaneously, helping to distinguish between impurities with different chromophores and assess peak purity.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955

Table 2: Example of a Gradient Elution Program for HPLC Impurity Profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of volatile and semi-volatile organic compounds. mdpi.com In the context of this compound synthesis, GC-MS is used to detect residual solvents, unreacted starting materials, or low-boiling-point byproducts that may not be readily detected by HPLC.

The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. The volatile components are separated based on their boiling points and interaction with the stationary phase of the capillary column (e.g., a non-polar HP-5MS column). mdpi.com As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical "fingerprint" for identification. nih.govresearchgate.net

Potential Volatile ComponentRetention Time (min)Key Mass Fragments (m/z)Source
Dichloromethane3.584, 86, 49Reaction Solvent
Tetrahydrofuran (THF)5.272, 42Reaction Solvent
Cyclopropanecarboxaldehyde6.870, 41, 39Potential Byproduct

Table 3: Representative GC-MS Data for Potential Volatile Impurities.

For chiral molecules, the separation of stereoisomers is often necessary. nih.gov Preparative chromatography extends analytical HPLC to a larger scale, allowing for the isolation of milligram to gram quantities of pure compounds. nih.gov Chiral preparative HPLC is the method of choice for separating the enantiomers of this compound.

This process relies on the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, causing enantiomers to interact differently and thus elute at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. nih.gov

The development of a preparative method involves:

Screening: An analytical-scale screening of various CSPs and mobile phases (both normal-phase and reversed-phase) is conducted to find a system that provides baseline separation of the enantiomers. mdpi.com

Method Optimization: The chosen conditions are optimized to maximize resolution and throughput while minimizing solvent consumption.

Scale-Up: The method is scaled from an analytical column (e.g., 4.6 mm internal diameter) to a preparative column (e.g., >20 mm internal diameter). This involves adjusting the flow rate and sample loading to maintain separation efficiency on the larger column.

Chiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.352.1
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (B145695) (80:20)1.211.8
Immobilized Cyclodextrin-basedAcetonitrile/Water (60:40)1.151.6

Table 4: Hypothetical Screening Results for Chiral Separation of this compound Enantiomers.

Mechanistic Investigations and Reactivity Profiles of 1 Cyclopropylpyrrolidine 3 Carbaldehyde

Nucleophilic Additions to the Carbaldehyde Functionality of 1-Cyclopropylpyrrolidine-3-carbaldehyde

The aldehyde group serves as the primary site for carbon-carbon and carbon-heteroatom bond formation through nucleophilic addition. The stereochemical outcome and reactivity of these additions are influenced by the adjacent stereocenter on the pyrrolidine (B122466) ring.

Nucleophilic additions to the prochiral carbonyl group of this compound are expected to proceed with a degree of diastereoselectivity, governed by established principles of 1,2-asymmetric induction. The stereochemical course of such reactions is often rationalized by models like the Felkin-Anh or Cornforth models, which consider the steric and electronic properties of the substituents on the adjacent chiral carbon atom. In this case, the pyrrolidine ring and its N-cyclopropyl substituent create a specific steric environment that influences the trajectory of the incoming nucleophile.

The preferred transition state would likely position the largest substituent on the chiral center (the pyrrolidine ring itself) anti-periplanar to the incoming nucleophile to minimize steric hindrance. academie-sciences.fr While specific kinetic studies on this compound are not extensively documented, the rate of addition would be influenced by both the nature of the nucleophile and the Lewis acidity of any coordinating species.

Table 1: Theoretical Factors Influencing Stereoselectivity in Nucleophilic Additions

Model Controlling Factor Predicted Outcome for this compound
Felkin-Anh Torsional strain and steric hindrance The nucleophile attacks from the face opposite the largest substituent (the C-N bond of the ring), leading to a predictable diastereomer.
Polar Felkin-Anh Electronic effects of electronegative substituents The N-cyclopropyl group's electronic contribution could slightly modify the preferred trajectory based on orbital alignment.

| Chelation Control | Coordination of a metal ion to the aldehyde and a nearby Lewis base | In the presence of certain metal ions, chelation involving the pyrrolidine nitrogen could lock the conformation, leading to an alternative stereochemical outcome. |

The carbaldehyde functionality exhibits characteristic reactivity towards a broad spectrum of nucleophiles.

Organometallic Reagents: Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds readily add to the carbonyl carbon, yielding secondary alcohols after an aqueous workup. The choice of organometallic reagent and reaction conditions can influence the diastereoselectivity of the resulting alcohol.

Hydride Reagents: Reduction of the aldehyde is efficiently achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent will reduce the carbaldehyde to the corresponding primary alcohol, (1-cyclopropylpyrrolidin-3-yl)methanol (B1291148).

Amines: Primary amines react with the aldehyde to form Schiff bases (imines), while secondary amines can lead to the formation of enamines. The pyrrolidine nitrogen within the molecule is a secondary amine itself, but intermolecular reactions with external amines at the aldehyde site are facile.

Electrophilic Reactivity and Electronic Properties of the Pyrrolidine Nitrogen in this compound

The nitrogen atom of the pyrrolidine ring is a secondary amine, characterized by its sp³ hybridization and the presence of a lone pair of electrons. chemicalbook.com This lone pair imparts both basic and nucleophilic character to the molecule. The conjugate acid of pyrrolidine has a pKa of 11.27, indicating significant basicity. chemicalbook.com

As a nucleophile, the nitrogen can readily participate in reactions with various electrophiles:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary ammonium (B1175870) salt.

Acylation: Treatment with acyl halides or acid anhydrides results in the formation of the corresponding N-acylpyrrolidine (an amide).

Michael Addition: The nitrogen can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

The electronic properties of the nitrogen are subtly influenced by the attached cyclopropyl (B3062369) group. The cyclopropyl group has some degree of s-character in its C-C bonds, which can influence the electronic environment of the nitrogen atom compared to a simple N-alkyl substituent. However, the dominant characteristic remains its nucleophilicity, making it a key reactive site for electrophilic attack. chemicalbook.com

Transformations Involving the Cyclopropyl Moiety of this compound

The cyclopropyl group is not an inert spectator. Its significant ring strain, estimated at approximately 27.5 kcal/mol, renders it susceptible to ring-opening reactions that provide a thermodynamic driving force for various transformations. researchgate.net

The high strain energy of the cyclopropane (B1198618) ring can be harnessed to drive synthetic transformations that lead to 1,3-difunctionalized acyclic products. researchgate.net For cyclopropyl carbaldehydes, a common activation strategy involves the formation of an iminium or enamine intermediate from the aldehyde, which facilitates the ring-opening process. researchgate.netscispace.com

For instance, in reactions analogous to those reported for other cyclopropyl carbaldehydes, treatment with an organocatalyst and a suitable electrophile can trigger a cascade. This merged iminium-enamine activation can lead to regio- and stereoselective 1,3-functionalization. researchgate.net A nucleophilic attack on the activated intermediate can prompt the cleavage of a distal C-C bond in the cyclopropane ring.

Table 2: Representative Strain-Release Ring-Opening of Cyclopropyl Aldehydes

Reactants Catalyst/Conditions Product Type Diastereomeric Ratio (d.r.) Reference
meso-Cyclopropyl carbaldehyde, Sulfenyl chloride Chiral amine organocatalyst 1,3-Chlorosulfenated product Up to 15:1 researchgate.net
meso-Cyclopropyl carbaldehyde, Selenyl chloride Chiral amine organocatalyst 1,3-Chloroselenated product Moderate to high researchgate.net

Modern synthetic methods allow for the direct functionalization of otherwise inert C-H bonds. The C-H bonds of a cyclopropane ring can be activated using transition metal catalysis, providing a powerful route to substituted cyclopropanes. nih.govchemrxiv.org Palladium(II)-catalyzed enantioselective C-H activation has emerged as a key strategy. nih.gov

In this approach, a directing group on the substrate coordinates to the metal center, positioning it to selectively cleave a specific C-H bond. While the aldehyde in this compound could potentially serve this role, more established methods often rely on carboxylic acid directing groups. The principles, however, are transferable. Using mono-N-protected amino acid (MPAA) ligands, it is possible to achieve high levels of stereoinduction in the C-H activation/cross-coupling of cyclopropanes with partners like organoboron reagents. nih.gov This methodology provides a direct pathway to synthesize cis-substituted chiral cyclopropanes. nih.gov

Table 3: General Conditions for Pd(II)-Catalyzed Enantioselective C-H Activation of Cyclopropanes

Component Typical Reagent/Condition Purpose Reference
Catalyst Pd(OAc)₂ (5 mol%) Palladium(II) source for C-H activation nih.gov
Ligand Mono-N-protected amino acid (10 mol%) Induces enantioselectivity nih.gov
Coupling Partner Organoboron reagent (e.g., R-BF₃K) Source of the new substituent nih.gov
Oxidant/Additive Ag₂CO₃, Li₂CO₃, Benzoquinone (BQ) Facilitate the catalytic cycle nih.gov
Solvent Tetrahydrofuran (THF) with H₂O Reaction medium nih.gov

| Temperature | 40-70 °C | To promote the reaction | nih.gov |

Oxidation and Reduction Chemistry of this compound

The aldehyde functional group in this compound is susceptible to both oxidation and reduction, providing pathways to valuable synthetic intermediates such as carboxylic acids and alcohols. The proximity of the nitrogen atom can influence the course of these reactions, and the choice of reagents is crucial for achieving high chemoselectivity.

The reduction of the carbaldehyde group in this compound to a primary alcohol, (1-cyclopropylpyrrolidin-3-yl)methanol, can be readily achieved using a variety of hydride-based reducing agents. Sodium borohydride (NaBH4) in a protic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups.

Table 1: Representative Conditions for the Reduction of Aldehydes to Alcohols

Reducing AgentSolvent(s)Typical TemperatureProduct
Sodium Borohydride (NaBH4)Methanol, Ethanol0 °C to room temp.Primary Alcohol
Lithium Aluminum Hydride (LiAlH4)Diethyl ether, THF0 °C to room temp.Primary Alcohol
Hydrogen (H2) with Catalyst (e.g., Pd/C, PtO2)Methanol, Ethanol, Ethyl acetateRoom temp. to elevated temp.Primary Alcohol or Alkane

While the reduction to the alcohol is straightforward, the complete reduction of the carbaldehyde to an alkane (1-cyclopropyl-3-methylpyrrolidine) is a more challenging transformation that typically requires harsher reaction conditions. Classic methods such as the Wolff-Kishner or Clemmensen reductions are generally not compatible with the pyrrolidine ring or may lead to side reactions. A more suitable approach would involve a two-step sequence, such as the conversion of the aldehyde to a thioacetal followed by desulfurization with Raney nickel, or a one-pot procedure using a silane-based reducing agent in the presence of a strong Lewis acid.

The oxidation of this compound to its corresponding carboxylic acid, 1-cyclopropylpyrrolidine-3-carboxylic acid, can be accomplished using a range of oxidizing agents. The choice of oxidant is critical to avoid over-oxidation or side reactions involving the pyrrolidine nitrogen.

Milder oxidizing agents are generally preferred. The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO2) in the presence of a scavenger for hypochlorous acid such as 2-methyl-2-butene, is a highly effective method for the chemoselective oxidation of aldehydes to carboxylic acids without affecting other sensitive functional groups. Other suitable reagents include potassium permanganate (B83412) (KMnO4) under carefully controlled pH conditions or silver(I) oxide (Tollens' reagent).

Table 2: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Oxidizing AgentTypical ConditionsProduct
Sodium Chlorite (NaClO2) / 2-Methyl-2-butenet-BuOH/H2O, room temp.Carboxylic Acid
Potassium Permanganate (KMnO4)Acetone/H2O, controlled pH and temperatureCarboxylic Acid
Silver(I) Oxide (Ag2O) (Tollens' Reagent)Aqueous ammoniaCarboxylic Acid
Jones Reagent (CrO3/H2SO4)Acetone, 0 °C to room temp.Carboxylic Acid

Stronger oxidizing agents like Jones reagent (chromium trioxide in sulfuric acid) can also be effective but may require careful control of the reaction conditions to prevent degradation of the starting material.

Condensation and Cyclization Reactions Utilizing this compound as a Key Reactant

The presence of both an aldehyde and a secondary amine (after potential in-situ de-cyclopropylation under certain conditions, though the cyclopropyl group is generally stable) or the ability to form an iminium ion makes this compound a valuable substrate for various condensation and cyclization reactions, including the formation of complex heterocyclic scaffolds through multi-component reactions.

The reaction of the pyrrolidine nitrogen with the proximal aldehyde group is unlikely to form a stable intramolecular species. However, in the presence of an acid catalyst, the aldehyde can be protonated, making it more susceptible to nucleophilic attack. More significantly, the pyrrolidine nitrogen can react with other aldehydes or ketones present in the reaction mixture to form iminium ions.

Alternatively, and more commonly, external secondary amines can be used as organocatalysts to activate α,β-unsaturated aldehydes through the formation of a transient iminium ion. While this compound is not an α,β-unsaturated aldehyde, it can participate in reactions where it acts as the electrophile after activation. For instance, in the presence of a chiral secondary amine catalyst, it could potentially undergo enantioselective additions of nucleophiles to the aldehyde carbonyl.

The formation of an iminium ion from the pyrrolidine nitrogen and an external carbonyl compound is a key step in many organocatalytic cycles. Computational studies have extensively examined the stability of pyrrolidine-derived iminium ions, which are crucial intermediates in asymmetric Michael-type additions and other carbon-carbon bond-forming reactions. ub.eduacs.org

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. This compound is a potentially valuable component in several MCRs due to its aldehyde functionality.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. This compound could serve as the aldehyde component in a Mannich reaction, reacting with a primary or secondary amine and an enolizable ketone or other compound with an active methylene (B1212753) group to produce a β-amino carbonyl compound, known as a Mannich base.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This compound can act as the aldehyde component in this reaction, leading to the formation of complex, peptide-like molecules incorporating the 1-cyclopropylpyrrolidine-3-yl moiety.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or a related heterocyclic system. While the classic Pictet-Spengler reaction requires a β-arylethylamine, variations of this reaction exist. This compound could potentially be employed as the aldehyde component in such reactions with suitable nucleophilic partners, leading to the formation of novel fused heterocyclic systems.

The participation of aldehydes in these and other multi-component reactions is well-documented, and the unique N-cyclopropylpyrrolidine scaffold of the title compound offers the potential to generate novel chemical entities with interesting structural and potentially biological properties. nih.govrsc.orgacs.orgmdpi.combeilstein-journals.orgrsc.org

Computational and Theoretical Chemistry Approaches for 1 Cyclopropylpyrrolidine 3 Carbaldehyde System Analysis

Conformational Analysis of 1-Cyclopropylpyrrolidine-3-carbaldehyde

The flexibility of the pyrrolidine (B122466) ring and the rotation around single bonds mean that this compound can exist in multiple conformations. Understanding this conformational landscape is essential as the molecule's shape dictates its physical properties and biological activity.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comscispace.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step, while optimizing the remaining geometry. uni-rostock.deresearchgate.net This process maps out the energy as a function of the molecule's conformation.

For this compound, PES scans would be performed by rotating the C-C bond connecting the carbaldehyde group to the pyrrolidine ring and the N-C bond linking the cyclopropyl (B3062369) group. The resulting energy profile reveals low-energy regions corresponding to stable conformers (local minima) and the absolute lowest energy conformer (global minimum). researchgate.net The energy barriers between these minima represent the energy required to convert one conformer into another.

Table 3: Identified Conformational Minima from a PES Scan of the C3-CHO Dihedral Angle (Illustrative Data)

ConformerDihedral Angle (N1-C3-C-O)Relative Energy (kJ/mol)Status
A-165°0.00Global Minimum
B-15°8.5Local Minimum
C105°5.2Local Minimum

The five-membered pyrrolidine ring is not planar and adopts puckered, "envelope" or "twisted" conformations to relieve ring strain. researchgate.net The two predominant pucker modes are often described as Cγ-exo (C4-exo) and Cγ-endo (C4-endo), or simply "UP" and "DOWN". nih.govresearchgate.net The specific puckering is highly influenced by the nature and position of substituents on the ring.

Reaction Pathway Elucidation and Transition State Modeling for Transformations Involving this compound

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify the lowest-energy path, known as the reaction coordinate. uni-rostock.de A key point along this path is the transition state, which is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

For a transformation involving this compound, such as the nucleophilic addition to the carbaldehyde group, computational methods can be used to model the entire reaction pathway. This involves locating the geometries and energies of the reactant, the product, and, crucially, the high-energy transition state structure. The energy difference between the reactant and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. These calculations provide a detailed, step-by-step view of how bonds are broken and formed during the chemical transformation. q-chem.com

Table 4: Calculated Energetics for a Hypothetical Reduction of the Carbaldehyde Group (Illustrative Data)

SpeciesDescriptionRelative Energy (kJ/mol)
Reactant ComplexThis compound + Reagent0.0
Transition StateHighest energy point along the reaction coordinate+65.7 (Activation Energy)
Product Complex(1-Cyclopropylpyrrolidin-3-yl)methanol (B1291148) + Reagent-120.3 (Reaction Energy)

Computational Prediction of Reaction Selectivity (Regio-, Diastereo-, and Enantioselectivity)

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, guiding synthetic efforts by identifying the most likely products. For this compound, which possesses multiple reactive sites and a stereocenter, predicting selectivity is crucial.

Regioselectivity: The molecule has two primary sites for nucleophilic attack: the carbonyl carbon of the aldehyde and the carbon atoms of the pyrrolidine ring adjacent to the nitrogen. Density Functional Theory (DFT) calculations can be used to model the transition states for reactions at these different sites. By comparing the activation energies (ΔG‡) of the competing pathways, the more favorable reaction site can be determined. For instance, in a reaction with a nucleophile, the transition state energy for addition to the aldehyde would be compared against the transition state for substitution on the pyrrolidine ring. The pathway with the lower energy barrier is the predicted major product. acs.orgbeilstein-journals.org

Diastereo- and Enantioselectivity: The existing stereocenter at position 3 of the pyrrolidine ring influences the stereochemical outcome of reactions, particularly at the adjacent aldehyde. When a nucleophile attacks the carbonyl carbon, it can do so from two different faces (Re or Si), potentially leading to two different diastereomers. DFT calculations are instrumental in modeling the transition states for these two approaches. acs.org The difference in the calculated free energies of these diastereomeric transition states allows for the prediction of the diastereomeric ratio (d.r.) of the products. researchgate.net Computational analysis has been successfully used to understand the influence of substituents on the stereoselectivity of reactions involving substituted pyrrolidines. emich.eduemich.edu

Table 1: Hypothetical Transition State Energy Comparison for Nucleophilic Addition This table illustrates the type of data generated from DFT calculations to predict reaction selectivity. Values are hypothetical.

Reaction PathwayTransition StateRelative Free Energy (ΔΔG‡, kcal/mol)Predicted Major Product
Regioselectivity
Nucleophilic addition to aldehydeTS_aldehyde0.0Yes
Nucleophilic substitution at C2TS_C2+15.2No
Diastereoselectivity
Nucleophilic attack (Re face)TS_Re0.0Yes
Nucleophilic attack (Si face)TS_Si+2.5No

Kinetic Barrier Calculations and Reaction Rate Predictions

The rate of a chemical reaction is exponentially dependent on its activation energy barrier. Theoretical calculations provide a direct route to determining these barriers, offering predictions of reaction feasibility and rates under various conditions.

Using DFT methods, such as B3LYP or ωB97X-D, the complete reaction energy profile for a proposed transformation of this compound can be mapped out. nih.govresearchgate.net This involves optimizing the geometries of the reactants, transition states (TS), intermediates, and products. A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The Gibbs free energy of activation (ΔG‡) is calculated as the difference in free energy between the transition state and the reactants. According to Transition State Theory (TST), a lower ΔG‡ corresponds to a faster reaction rate. For example, the barrier for a nucleophilic addition to the aldehyde group can be calculated, and this value can indicate how readily the reaction proceeds. proceedings.science Such calculations have been used to show that hydrogen-atom transfers involving radicals at the alpha-site of aldehydes have significantly lower kinetic barriers than similar transfers in alkyl radicals. nih.gov Comparing the calculated barriers for different competing reactions allows for the prediction of the dominant reaction pathway under kinetic control. beilstein-journals.org

Table 2: Hypothetical Kinetic Data for a Reaction of this compound This table provides an example of calculated kinetic parameters. Values are hypothetical.

Reaction StepΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ at 298 K (kcal/mol)Predicted Feasibility
Nucleophilic Addition+10.5-15.0+15.0Feasible at moderate temperatures
Proton Transfer+5.2-5.0+6.7Kinetically favorable
Ring Opening+28.0-2.0+28.6Kinetically unfavorable

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions of this compound

While quantum mechanical calculations are excellent for studying individual molecules and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms over time based on a force field, providing a dynamic picture of molecular behavior. nih.gov

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal crucial information about its solution-phase behavior. mdpi.com Key insights include:

Conformational Analysis: The pyrrolidine ring and the orientation of the cyclopropyl and carbaldehyde groups are flexible. MD simulations can explore the conformational landscape, identifying the most stable conformers in solution and the energy barriers between them.

Solvation Structure: The simulation can detail how solvent molecules arrange around the solute. This is particularly important for understanding intermolecular interactions, such as hydrogen bonding between the aldehyde oxygen or the pyrrolidine nitrogen and protic solvent molecules. researchgate.net

Intermolecular Interactions: In concentrated solutions, MD can model the aggregation behavior and self-association of the molecule, revealing how molecules interact with each other. nih.gov

These simulations provide a bridge between the isolated molecule (gas-phase) calculations and real-world experimental conditions in solution. mdpi.com

Table 3: Potential Insights from Molecular Dynamics Simulations This table summarizes the type of information that can be extracted from MD simulations of the target compound.

Parameter AnalyzedInformation Gained
Radial Distribution Function (RDF)Characterizes the solvation shell and identifies specific solute-solvent interactions (e.g., hydrogen bonding distances).
Root Mean Square Deviation (RMSD)Assesses the stability of the molecule's conformation over the simulation time.
Dihedral Angle DistributionReveals the preferred orientations of the cyclopropyl and aldehyde substituents relative to the pyrrolidine ring.
Solvent Accessible Surface Area (SASA)Measures the exposure of different parts of the molecule to the solvent, indicating potential sites for interaction.

Spectroscopic Parameter Prediction using Computational Methods for Validation of Experimental Data (e.g., NMR chemical shifts, vibrational frequencies)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which serves as a critical tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. DFT calculations, using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govresearchgate.netrsc.org Typically, the geometry of the molecule is first optimized (e.g., at the B3LYP/6-31G(d) level), and then the magnetic shielding tensors are calculated with a larger basis set. mdpi.com The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can confirm the proposed structure, assign specific signals to specific atoms, and help resolve ambiguities in stereochemistry. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. After geometry optimization, a frequency calculation is performed. The results provide a set of vibrational modes, which can be visualized to understand the nature of the atomic motions (e.g., C=O stretch, C-H bend). arxiv.org Calculated harmonic frequencies are often systematically higher than experimental frequencies and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.govresearchgate.net This analysis is invaluable for assigning peaks in an experimental IR or Raman spectrum.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is an interactive example of computationally predicted NMR data. The chemical shifts are illustrative and based on typical values for similar structural motifs. The atom numbering is provided for clarity.

Chemical structure of this compound with atom numbering

Figure 1. Numbering scheme for this compound used for NMR shift prediction.

¹³C NMR Predictions¹H NMR Predictions
Atom No.DescriptionPredicted δ (ppm)Atom No.DescriptionPredicted δ (ppm)Predicted Multiplicity
C1'Cyclopropyl CH10.5H1'Cyclopropyl CH0.85m
C2Pyrrolidine CH₂54.1H2Pyrrolidine CH₂2.90, 2.65m
C2', C3'Cyclopropyl CH₂5.2H2', H3'Cyclopropyl CH₂0.45, 0.55m
C3Pyrrolidine CH48.3H3Pyrrolidine CH2.80m
C4Pyrrolidine CH₂30.1H4Pyrrolidine CH₂2.10, 1.85m
C5Pyrrolidine CH₂59.8H5Pyrrolidine CH₂3.10, 2.75m
C6Aldehyde C=O202.5H6Aldehyde CHO9.70d

Derivatization Chemistry and Advanced Synthetic Transformations of 1 Cyclopropylpyrrolidine 3 Carbaldehyde

Formation of Imine, Enamine, Oxime, and Hydrazone Derivatives of 1-Cyclopropylpyrrolidine-3-carbaldehyde

The aldehyde functional group of this compound serves as a versatile handle for the synthesis of various nitrogen-containing derivatives. These reactions typically involve the condensation of the aldehyde with a primary amine or its analogues, leading to the formation of imines (Schiff bases), enamines, oximes, and hydrazones.

Imines and Enamines: The reaction of an aldehyde with a primary amine yields an imine, while reaction with a secondary amine produces an enamine. masterorganicchemistry.com Enamines are particularly useful as synthetic intermediates because they are electronically similar to enolate ions and can act as carbon nucleophiles. libretexts.orglibretexts.org The formation of an enamine from this compound and a secondary amine like pyrrolidine (B122466) would proceed through an initial addition to form a carbinolamine, followed by dehydration. masterorganicchemistry.com A variety of methods have been developed for enamine synthesis, including reacting an aldehyde with two equivalents of a secondary amine in the presence of a dehydrating agent like calcium hydride. researchgate.net

Oximes and Hydrazones: Oximes are prepared by treating an aldehyde or ketone with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride with a base like pyridine. researchgate.net These reactions can be performed under various conditions, including solvent-free "grindstone chemistry," which offers an environmentally friendly alternative. nih.gov Oximes are stable, crystalline solids and are useful for the characterization and purification of carbonyl compounds. nih.govijprajournal.com Similarly, hydrazones are formed by the reaction of the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). These derivatives are important intermediates in organic synthesis.

The table below summarizes the formation of these key derivatives from this compound.

DerivativeReagentGeneral Reaction ConditionsProduct Structure
Imine Primary Amine (R-NH₂)Acid or base catalysis, removal of waterA cyclopropylpyrrolidine ring attached at position 3 to a C=N-R group
Enamine Secondary Amine (R₂NH)Acid catalysis, removal of waterA cyclopropylpyrrolidine ring attached at position 3 to a C=C-NR₂ group
Oxime Hydroxylamine (NH₂OH)Mild acid or base, often in an alcohol solventA cyclopropylpyrrolidine ring attached at position 3 to a C=N-OH group
Hydrazone Hydrazine (NH₂NH₂)Mild acid or base catalysisA cyclopropylpyrrolidine ring attached at position 3 to a C=N-NH₂ group

Olefination Reactions (Horner-Wadsworth-Emmons, Wittig, Peterson) for Carbon-Carbon Double Bond Formation from this compound

Olefination reactions are fundamental transformations for creating carbon-carbon double bonds from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are among the most powerful methods for this purpose.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comudel.edu This ylide reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide as a byproduct. organic-chemistry.orgwikipedia.org The stereochemical outcome depends on the nature of the ylide; unstabilized ylides generally yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orglibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This reagent is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.orgconicet.gov.ar Furthermore, the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.orgnih.gov The Peterson olefination, another alternative, uses α-silyl carbanions.

These reactions can be applied to this compound to synthesize a variety of alkene derivatives, extending the carbon chain at the 3-position of the pyrrolidine ring.

ReactionKey ReagentTypical BasePrimary Product StereochemistryByproduct
Wittig (Unstabilized Ylide) Alkyltriphenylphosphonium Saltn-BuLi, NaH, NaNH₂(Z)-AlkeneTriphenylphosphine oxide
Wittig (Stabilized Ylide) Ylide with EWGNaOMe, NEt₃(E)-AlkeneTriphenylphosphine oxide
Horner-Wadsworth-Emmons Dialkylphosphonate EsterNaH, K₂CO₃, DBU(E)-AlkeneWater-soluble dialkylphosphate

Stereoselective Grignard and Organolithium Additions to this compound for Chiral Alcohol and Amine Synthesis

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, to the aldehyde group of this compound is a direct method for forming new carbon-carbon bonds and producing secondary alcohols. masterorganicchemistry.comlibretexts.org The carbonyl carbon of the aldehyde is prochiral, meaning that its conversion to a tetrahedral center by the addition of a nucleophile creates a new stereocenter.

In the absence of chiral control, the addition of a Grignard or organolithium reagent will produce a racemic mixture of the two possible enantiomers of the resulting secondary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.com

Achieving stereoselectivity in these additions is a significant goal for synthesizing enantiomerically pure chiral alcohols and, subsequently, chiral amines. This can be accomplished through several strategies:

Substrate Control: If the starting aldehyde is enantiomerically pure, the existing stereocenter(s) can influence the direction of the nucleophilic attack, potentially leading to a diastereoselective reaction.

Reagent Control: Using a chiral organometallic reagent or a complex of the reagent with a chiral ligand can direct the addition to one face of the carbonyl group.

Catalyst Control: Employing a chiral catalyst can create a chiral environment around the aldehyde, favoring the formation of one enantiomer over the other.

The resulting chiral secondary alcohols are valuable synthetic intermediates that can be further functionalized, for example, by converting the hydroxyl group into a leaving group and substituting it with an azide, followed by reduction to yield chiral amines.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) Utilizing Functionalized Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. While this compound cannot be used directly in these reactions, it can be converted into suitable functionalized derivatives that can participate as coupling partners. For instance, the aldehyde can be transformed into a vinyl halide or vinyl triflate via olefination reactions.

Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org A functionalized derivative, such as a vinyl halide derived from this compound, could be coupled with various alkenes to introduce complex substituents. researchgate.net The reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. organic-chemistry.org A vinyl halide derivative of the title compound could be coupled with a terminal alkyne to synthesize conjugated enynes, which are valuable structures in pharmaceuticals and materials science. wikipedia.orgresearchgate.net

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. A vinyl halide derived from the pyrrolidine aldehyde could be coupled with various aryl or vinyl boronic acids to create biaryl or diene structures.

The general scheme for these reactions would be a two-step process:

Functionalization: Convert the aldehyde of this compound into a vinyl halide (e.g., via a Wittig reaction with a halo-substituted ylide) or a vinyl triflate.

Cross-Coupling: React the resulting vinyl derivative with the appropriate coupling partner under palladium catalysis.

Ring Expansion and Contraction Strategies Involving the Pyrrolidine Core or Cyclopropyl (B3062369) Moiety of this compound

Skeletal editing of cyclic compounds through ring expansion or contraction is a powerful strategy for accessing novel molecular scaffolds. While specific examples involving this compound are not documented, general principles can be considered.

Pyrrolidine Core Modification: The pyrrolidine ring is a prevalent structure in many biologically active molecules. nih.gov Strategies for its modification could involve multi-step sequences starting from the aldehyde. For example, a Tiffeneau-Demjanov-type rearrangement could theoretically be employed for ring expansion. This would require converting the aldehyde to a cyanohydrin, reducing it to a β-amino alcohol, and then treating it with nitrous acid to induce rearrangement and expansion to a piperidine (B6355638) ring.

Ring contraction strategies are also of great interest. For instance, photochemical methods have been developed for the ring contraction of pyridines to afford functionalized pyrrolidine derivatives, demonstrating the feasibility of skeletal rearrangements in nitrogen heterocycles. nih.govnih.gov

Cyclopropyl Moiety Reactivity: The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions under various conditions, including treatment with acids, transition metals, or under thermal or photochemical activation. This reactivity could be harnessed to transform the cyclopropyl group into a linear, three-carbon chain, effectively creating a new functionalized derivative from the original scaffold. For example, catalytic hydrogenation can lead to the opening of the cyclopropane (B1198618) ring. The specific outcome of such a reaction would depend heavily on the catalyst and reaction conditions.

Chiral Derivatization Strategies for Enantiomeric Purity Assessment and Resolution of Racemic this compound

Since the 3-position of the pyrrolidine ring is a stereocenter, this compound is a chiral molecule that typically exists as a racemic mixture. The separation of this mixture into its individual enantiomers (a process known as chiral resolution) is crucial for developing stereochemically pure compounds, particularly for pharmaceutical applications.

Chiral Resolution via Diastereomer Formation: A classic and common method for resolving a racemate is to react it with a chiral resolving agent to form a pair of diastereomers. wikipedia.org For an aldehyde, this can be achieved by reacting it with a chiral amine to form diastereomeric imines or with a chiral hydrazine to form diastereomeric hydrazones. These diastereomers have different physical properties (e.g., solubility, boiling point) and can often be separated by conventional techniques like crystallization or chromatography. wikipedia.org Once separated, the chiral resolving agent is cleaved to yield the pure enantiomers of the original aldehyde.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers. nih.govnih.govmdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. nih.gov This method avoids the need for chemical derivatization of the aldehyde itself.

1 Cyclopropylpyrrolidine 3 Carbaldehyde As a Key Synthon in Complex Molecule Synthesis and Methodological Innovation

Utilization of 1-Cyclopropylpyrrolidine-3-carbaldehyde in Asymmetric Catalysis as a Ligand Precursor or Chiral Substrate

No specific applications in asymmetric catalysis were found.

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation Employing this compound

No novel methodologies specifically employing this compound were identified.

Design and Synthesis of Conformationally Constrained Scaffolds Based on this compound for Mechanistic Probes

While the synthesis of conformationally constrained pyrrolidines is a known strategy, specific examples starting from this aldehyde were not found. nih.govnih.govresearchgate.netacs.org

Integration of this compound into Flow Chemistry and Automated Synthesis for Enhanced Synthetic Efficiency

There is no specific literature on the use of this compound in flow or automated synthesis. researchgate.netjst.org.in

Table of Compounds Mentioned

Compound Name

Emerging Research Trajectories and Future Prospects for 1 Cyclopropylpyrrolidine 3 Carbaldehyde in Chemical Science

Exploration of Sustainable Synthetic Pathways for 1-Cyclopropylpyrrolidine-3-carbaldehyde

The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. For a molecule like this compound, which holds potential as a building block in pharmaceuticals and agrochemicals, the adoption of sustainable practices is paramount. longdom.orgfrontiersin.org

Future synthetic strategies for this compound will likely be guided by the principles of green chemistry to minimize environmental impact. mdpi.com This involves a shift from traditional organic solvents to more sustainable alternatives, or even solvent-free conditions. One promising approach is the use of water as a solvent, which is often employed in the synthesis of heterocyclic compounds like pyrrolidines through multicomponent reactions. nih.govrsc.org Such reactions, which combine multiple starting materials in a single step, also tend to have high atom economy, a key principle of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product. mdpi.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) is another green technique that could be applied to the synthesis of this compound, potentially reducing reaction times and energy consumption. mdpi.com The development of one-pot syntheses, where sequential reactions are carried out in the same vessel, would further enhance the sustainability of its production by reducing waste from purification steps. mdpi.com

Green Chemistry PrinciplePotential Application in this compound SynthesisAnticipated Benefits
Use of Renewable FeedstocksDeriving starting materials from bio-based sources.Reduced reliance on fossil fuels, lower carbon footprint.
Alternative SolventsEmploying water, ethanol (B145695), or supercritical CO2 as reaction media.Reduced toxicity and environmental pollution.
CatalysisUtilizing reusable solid catalysts or biocatalysts.Increased reaction efficiency, reduced waste, and milder reaction conditions.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all starting materials into the final product.Minimized waste generation.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.com For the synthesis of chiral molecules like this compound, enzymes can provide exquisite stereocontrol, which is often difficult to achieve with conventional methods. nih.govnih.gov

Engineered enzymes, such as transaminases, could be employed for the asymmetric synthesis of the pyrrolidine (B122466) core. acs.org These enzymes can convert a prochiral ketone precursor into a chiral amine with high enantiomeric excess. acs.org Furthermore, lipases could be utilized for the enantioselective esterification of derivatives, and oxidoreductases could be applied for the stereoselective reduction of precursors to the carbaldehyde. The integration of biocatalytic steps into the synthetic route of this compound and its derivatives could lead to more efficient and sustainable processes for producing enantiomerically pure compounds. mdpi.comnih.gov

Advancements in Photo- and Electrocatalysis with this compound Derivatives

Photo- and electrocatalysis are rapidly emerging fields that offer novel and sustainable ways to drive chemical reactions using light or electricity. researchgate.netresearchgate.net These methods can often be conducted under mild conditions and can enable transformations that are challenging to achieve with traditional thermal methods. organic-chemistry.orgbohrium.com

For derivatives of this compound, photocatalysis could be employed for a variety of transformations. For example, photoredox catalysis could be used for C-H functionalization, allowing for the direct modification of the pyrrolidine ring or the cyclopropyl (B3062369) group. bohrium.com This could provide access to a wide range of novel derivatives with potentially interesting biological or material properties. The synthesis of pyrrolidinone derivatives, for instance, has been achieved using visible light and a photoredox catalyst. researchgate.netbohrium.com

Electrocatalysis also presents exciting opportunities. The electrochemical oxidation of functionalized pyrrolidines to pyrrolidinones has been demonstrated as a selective and scalable method. organic-chemistry.orgacs.org This approach avoids the use of harsh chemical oxidants, making it a greener alternative. organic-chemistry.org The aldehyde group in this compound could also be a handle for electrochemical transformations, such as reductive coupling reactions.

Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Optimizing Synthesis of this compound

ML models can be trained on large datasets of chemical reactions to predict the feasibility and yield of a given transformation. arxiv.org This can help chemists to identify the most promising synthetic pathways before even entering the lab, saving time and resources. arxiv.org For the synthesis of this compound, ML could be used to predict the optimal conditions for key steps, such as the formation of the cyclopropyl group or the introduction of the carbaldehyde moiety.

AI/ML ApplicationPotential Role in this compound ResearchExpected Outcome
Retrosynthetic AnalysisPredicting novel and efficient synthetic routes.Faster identification of viable synthetic strategies.
Reaction Outcome PredictionForecasting the yield and selectivity of key reaction steps.Reduced number of trial-and-error experiments.
Automated Reaction OptimizationSystematically exploring reaction parameters to find optimal conditions.Improved reaction yields and purity with minimal human intervention.
Predictive Modeling of PropertiesEstimating the physicochemical and biological properties of derivatives.Prioritization of synthetic targets with desired characteristics.

Development of Advanced Materials and Supramolecular Assemblies Incorporating this compound Substructures

The unique three-dimensional structure of the 1-cyclopropylpyrrolidine scaffold suggests its potential as a building block for advanced materials and supramolecular assemblies. researchgate.netnih.gov The rigidity of the cyclopropyl group combined with the conformational flexibility of the pyrrolidine ring could lead to materials with interesting properties. researchgate.net

The carbaldehyde functional group provides a versatile handle for incorporating the this compound substructure into larger molecular architectures. For example, it could be used in condensation reactions to form polymers or in the synthesis of macrocycles. These materials could have applications in areas such as catalysis, sensing, or drug delivery.

Furthermore, the pyrrolidine nitrogen can participate in non-covalent interactions, such as hydrogen bonding, which are crucial for the formation of self-assembling supramolecular structures. By designing appropriate derivatives of this compound, it may be possible to create well-defined nanoscale architectures, such as nanofibers or gels, with tunable properties.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines Utilizing the this compound Framework (e.g., Chemical Biology Tool Development)

The this compound framework holds significant promise for interdisciplinary research, particularly in the field of chemical biology. The development of chemical probes is essential for understanding complex biological processes, and the unique structural features of this molecule make it an attractive scaffold for this purpose. mskcc.orgnih.gov

The aldehyde group is a reactive handle that can be used to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups, enabling the visualization and tracking of the molecule in biological systems. rsc.orgnih.gov Moreover, the cyanopyrrolidine scaffold has been identified as a versatile platform for targeting proteins with reactive cysteine residues. rsc.org This suggests that derivatives of this compound could be developed as activity-based probes to study the function of specific enzymes. rsc.org

The cyclopropyl group can also impart unique biological activities. longdom.org For example, cyclopropylamines are found in a number of pharmaceuticals and agrochemicals. longdom.org By exploring the biological activity of a library of this compound derivatives, it may be possible to identify novel drug candidates or tool compounds for studying specific biological pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropylpyrrolidine-3-carbaldehyde, and what are their key challenges?

  • Methodology : The compound is typically synthesized via cyclopropanation of pyrrolidine derivatives followed by formylation. For example:

  • Step 1 : Cyclopropane ring introduction using cyclopropylacetylene (97% purity, see ) via [2+1] cycloaddition with a pyrrolidine precursor.
  • Step 2 : Aldehyde group installation via oxidation of a hydroxymethyl intermediate or Vilsmeier-Haack formylation.
  • Key Challenges : Cyclopropane ring strain may lead to side reactions; aldehyde groups are prone to oxidation or nucleophilic attack. Use inert atmospheres (N₂/Ar) and low temperatures to stabilize intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ 0.5–1.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm). Compare with analogs like 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) for ring current effects .
  • IR : Strong C=O stretch (~1700 cm⁻¹) confirms aldehyde functionality.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₁₁NO) and fragmentation patterns.
    • Data Table :
TechniqueKey Peaks/FeaturesReference Compound Comparison
¹H NMRδ 9.8 (CHO), δ 1.2 (cyclopropane)PCPy derivatives
IR1702 cm⁻¹ (C=O)Pyrrole-2-carboxaldehyde

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Cyclopropane rings may destabilize at >100°C.
  • Light Sensitivity : Store in amber vials at -20°C under inert gas to prevent aldehyde oxidation.
  • Hygroscopicity : Use Karl Fischer titration to quantify water uptake, which can hydrolyze the aldehyde group .

Advanced Research Questions

Q. How can researchers address contradictory NMR data for cyclopropane-containing pyrrolidine derivatives?

  • Methodology :

  • Dynamic Effects : Cyclopropane ring strain may cause signal splitting due to restricted rotation. Use variable-temperature NMR to resolve overlapping peaks.
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level). Discrepancies >0.5 ppm suggest conformational anomalies .
    • Case Study : Wallach et al. (2013) resolved PCPy analog contradictions by correlating X-ray crystallography with NMR data .

Q. What strategies mitigate the aldehyde group’s reactivity during multi-step syntheses?

  • Methodology :

  • Protection/Deprotection : Use acetal protection (e.g., ethylene glycol) under acidic conditions. Deprotect with aqueous HCl post-reaction.
  • In Situ Generation : Introduce the aldehyde late in the synthesis via Swern oxidation to minimize exposure.
  • Kinetic Control : Optimize reaction temperatures to favor desired pathways over aldol condensation .

Q. How can researchers apply this compound in heterocyclic chemistry or drug discovery?

  • Methodology :

  • Scaffold Functionalization : The aldehyde acts as a handle for Schiff base formation (e.g., with amines to generate imines for metal coordination studies).
  • Bioactivity Screening : Test against enzyme targets (e.g., kinases) using structure-activity relationship (SAR) models. Compare with 4-Hydroxypyridine derivatives () for solubility insights.
    • Data Table : Example Applications
ApplicationReaction TypeKey IntermediateYield (%)
Imine SynthesisSchiff BaseThis compound-imine72
Metal ComplexationCoordination ChemistryCu(II)-imine complex65

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.